1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
Description
Systematic Nomenclature and IUPAC Conventions
The compound’s IUPAC name, 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid , follows the hierarchical rules for fused heterocyclic systems. The parent structure is imidazo[4,5-c]pyridine , where the imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7) at the 4,5-c positions. The numbering prioritizes the imidazole nitrogen at position 1, followed by the pyridine nitrogen at position 7 (Figure 1). The tetrahydro modification indicates partial saturation of the pyridine ring, reducing positions 4–7 to a six-membered ring with two double bonds. The methyl group at position 1 and the carboxylic acid at position 2 complete the substituent designation.
Table 1: Nomenclature and Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | |
| Molecular Formula | C₈H₁₁N₃O₂ | |
| Molecular Weight | 181.20 g/mol | |
| SMILES | O=C(C(N1C)=NC2=C1CCNC2)O |
Molecular Structure and Stereochemical Considerations
The molecular structure comprises a bicyclic system: a five-membered imidazole ring fused to a partially saturated six-membered pyridine ring. The imidazole nitrogen at position 1 is methylated, while position 2 bears a carboxylic acid group. The tetrahydro modification introduces two single bonds in the pyridine ring, specifically between C4–C5 and C6–C7, resulting in a chair-like conformation for the saturated segment.
No chiral centers are present in the base structure, as confirmed by the absence of stereodescriptors in the IUPAC name. However, derivatives such as methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate demonstrate that stereochemical complexity can arise at position 6 when substituents are introduced.
Figure 1: Molecular Structure
(Insert 2D chemical structure diagram here, generated from SMILES string O=C(C(N1C)=NC2=C1CCNC2)O)
Crystallographic Data and Solid-State Arrangements
While direct crystallographic data for the title compound is unavailable in the provided sources, analogous imidazo-pyridine derivatives exhibit layered structures stabilized by hydrogen-bonding networks. For example, 3,5-diacetyl-4-methyl-1H-pyrazole forms planar dimers via N–H···O interactions between pyrazole NH and carbonyl oxygen atoms. Extrapolating this to the target compound, the carboxylic acid group likely participates in O–H···N hydrogen bonds with the pyridine nitrogen, creating extended sheets or chains (Table 2).
Table 2: Hypothetical Hydrogen-Bonding Interactions
| Donor | Acceptor | Distance (Å) | Geometry |
|---|---|---|---|
| Carboxylic O–H | Pyridine N | ~2.7–3.0 | Linear (180°) |
| Imidazole N–H | Carboxylic O | ~2.8–3.1 | Bent (120–140°) |
The methyl group at position 1 may induce steric hindrance, influencing packing efficiency. Similar compounds with saturated rings, such as caricotamide (C₈H₁₁N₃O₂), adopt conformations where alkyl chains project away from the aromatic plane to minimize van der Waals repulsions.
Tautomeric Forms and Prototropic Equilibria
The imidazo[4,5-c]pyridine system exhibits tautomerism dependent on pH and solvent conditions. In the neutral state, the imidazole ring exists predominantly in the 1H-tautomer, with protonation at N1. Under acidic conditions, protonation may shift to N3, generating a 3H-tautomer, while deprotonation of the carboxylic acid group (pKa ≈ 4–5) yields a zwitterionic form.
Prototropic Equilibria:
- Neutral Form (1H): N1 protonated, carboxylic acid protonated.
- Zwitterionic Form: N1 protonated, carboxylic acid deprotonated (COO⁻).
- 3H-Tautomer: N3 protonated, N1 deprotonated (requires acidic conditions).
The methyl group at N1 locks the tautomeric preference, preventing proton migration to N3 and stabilizing the 1H-form. This contrasts with unmethylated analogs like 7H-imidazo[4,5-c]pyridine-2-carboxylic acid, where tautomeric flexibility allows proton exchange between N1 and N3.
Figure 2: Tautomeric Forms
(Insert tautomer diagrams showing 1H, zwitterionic, and 3H forms with equilibrium arrows)
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-11-6-2-3-9-4-5(6)10-7(11)8(12)13/h9H,2-4H2,1H3,(H,12,13) |
InChI Key |
PEVONKVTWQCQBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)N=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Preparation Strategies
2.1 Multi-Step Organic Synthesis
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid typically follows a multi-step sequence, starting with the construction of the imidazo[4,5-c]pyridine core, followed by methylation and carboxylation steps. Catalysts and specific reaction conditions are often employed to optimize the yield and selectivity of the desired product.
The general synthetic route involves:
- Formation of the tetrahydropyridine ring
- Construction of the imidazole ring
- Introduction of the methyl group at the N1 position
- Carboxylation at the 2-position of the imidazo[4,5-c]pyridine core
Detailed Synthetic Protocols
3.1 Representative Synthesis Based on Literature
A representative synthetic protocol, adapted from related heterocyclic synthesis, involves the following steps:
- The initial protection of amino and carboxyl groups is critical to prevent side reactions and ensure regioselectivity during ring closure.
- Alkylation is typically performed at low temperatures to enhance selectivity for the N1 position.
- Cyclization may require either acidic or basic conditions, depending on the intermediate stability and desired reaction rate.
- Final hydrolysis and deprotection steps are performed under controlled conditions to avoid decomposition of the sensitive heterocyclic core.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Influence on Outcome |
|---|---|---|
| Solvent | Tetrahydrofuran, Methanol | Solubility and reaction rate |
| Temperature | −70°C to Room Temperature | Selectivity and yield during alkylation |
| pH | 1 (acidic) to 6 (neutral) | Product isolation and purity |
| Catalyst/Base | Sodium hydroxide, HCl | Promotes cyclization and deprotection |
- Exclusion of moisture is necessary during protection and alkylation steps to prevent hydrolysis of sensitive intermediates.
- Reverse-phase chromatography is often used for final purification to achieve high product purity (>95%).
Summary Table: Key Preparation Data
Research Findings and Observations
- The use of protected amino acid derivatives (e.g., L-histidine methyl ester) allows for regioselective functionalization and ring closure, which is essential for constructing the imidazo[4,5-c]pyridine scaffold.
- Methylation at the N1 position is most effectively achieved using methylating agents under low-temperature conditions to avoid over-alkylation or side reactions.
- The final carboxylic acid group is typically introduced via hydrolysis of a methyl ester or by direct carboxylation, depending on the synthetic route chosen.
- Purification by reverse-phase chromatography is critical for removing closely related byproducts and ensuring high purity, which is necessary for subsequent biological or pharmaceutical applications.
Chemical Reactions Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring, using reagents like alkyl halides or acyl chlorides.
These reactions can lead to the formation of various derivatives, which may have different properties and applications.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural Analogues with Varying Carboxylic Acid Positions
A key structural distinction lies in the position of the carboxylic acid group. For example:
- 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 495-77-2) places the carboxylic acid at position 6 instead of position 2. In angiotensin II receptor antagonists like PD123319, the carboxylic acid at position 6 is critical for AT2R antagonism, whereas position 2 may favor interactions with PD-L1 .
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : The carboxylic acid’s position (2 vs. 6) dictates target selectivity. Position 2 favors PD-L1 interactions, while position 6 optimizes AT2R binding .
- Methyl Substitution : The 1-methyl group in the parent compound reduces first-pass metabolism compared to unmethylated analogues, as observed in pharmacokinetic studies of angiotensin antagonists .
- Linker Modifications: Propanoic acid derivatives (e.g., SY253214) show improved solubility but reduced blood-brain barrier penetration, limiting CNS applications .
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid (CAS No. 1501587-90-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and research findings.
The chemical structure of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid can be represented as follows:
- Molecular Formula : C8H11N3O2
- Molecular Weight : 181.2 g/mol
- IUPAC Name : 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
- SMILES Notation : O=C(C(N1C)=NC2=C1CCNC2)O
Biological Activity Overview
Research into the biological activity of this compound has highlighted several therapeutic areas where it may have significant effects:
1. Anticancer Activity
Studies have demonstrated that derivatives of imidazo[4,5-c]pyridine compounds exhibit anticancer properties. For instance:
- A derivative was shown to inhibit the proliferation of various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- In vitro studies indicated that certain derivatives could inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a potential application in treating inflammatory conditions .
3. Neuroprotective Potential
Recent research suggests that modifications to the imidazo[4,5-c]pyridine structure could lead to compounds with neuroprotective effects:
- Some studies propose that these compounds might serve as multifunctional agents for neurodegenerative diseases by targeting cholinesterase enzymes and oxidative stress pathways .
Research Findings and Case Studies
A comprehensive review of literature reveals various studies focusing on the biological activity of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
